N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS No.: 1396805-45-0
Cat. No.: VC4670745
Molecular Formula: C15H11N7O2S
Molecular Weight: 353.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396805-45-0 |
|---|---|
| Molecular Formula | C15H11N7O2S |
| Molecular Weight | 353.36 |
| IUPAC Name | N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H11N7O2S/c1-21-15(24)22(20-19-21)11-5-3-10(4-6-11)16-14(23)9-2-7-12-13(8-9)18-25-17-12/h2-8H,1H3,(H,16,23) |
| Standard InChI Key | YMYDCMZBPSTMAX-UHFFFAOYSA-N |
| SMILES | CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Introduction
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c] thiadiazole-5-carboxamide is a complex organic compound featuring a benzo[c] thiadiazole ring system linked to a tetrazole moiety. This compound is of interest due to its potential biological activities, which are often associated with compounds containing tetrazole and thiadiazole rings.
Synthesis and Characterization
The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c] thiadiazole-5-carboxamide typically involves the condensation of appropriate precursors, such as amines and carboxylic acids, under specific conditions. Characterization is usually achieved through spectroscopic methods like NMR and IR, along with elemental analysis to confirm the structure.
| Method | Description | Purpose |
|---|---|---|
| NMR Spectroscopy | Provides detailed information about the molecular structure by analyzing the magnetic properties of nuclei. | Structural confirmation |
| IR Spectroscopy | Identifies functional groups based on their vibrational frequencies. | Functional group identification |
| Elemental Analysis | Determines the elemental composition of the compound. | Confirmation of molecular formula |
Biological Activity
Compounds with tetrazole and thiadiazole rings are known for their diverse pharmacological activities, including anticancer effects. The tetrazole ring can mimic bioactive structures, enhancing biological activity, while the thiadiazole ring contributes to stability and membrane permeability.
Anticancer Potential
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Cell Lines: Potential targets include various cancer cell lines such as LoVo and MCF-7, where compounds with similar structures have shown anti-proliferative effects.
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Mechanism: The mechanism may involve induction of apoptosis and cell cycle arrest, common pathways for anticancer agents.
Toxicity Evaluation
Toxicity assessments, such as those using Daphnia magna, are crucial to ensure that the compound does not exhibit harmful effects on non-target organisms.
Data Table: Comparative Analysis of Similar Compounds
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